![molecular formula C14H20N2O2S B5232007 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide](/img/structure/B5232007.png)
2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide, also known as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A involves its interaction with various molecular targets, including COX-2, nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A inhibits the activity of COX-2, which reduces the production of prostaglandins, a group of lipid compounds involved in inflammation. Moreover, 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A inhibits the activation of NF-κB, a transcription factor involved in the regulation of immune responses, by preventing its translocation to the nucleus. Additionally, 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A inhibits the activation of MAPK pathways, which are involved in the regulation of various cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects
2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. Studies have demonstrated that 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Moreover, 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A reduces the expression of COX-2, which is involved in the production of inflammatory mediators. Additionally, 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A in lab experiments include its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and pain management. Moreover, 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A exhibits low toxicity and high bioavailability, which make it a promising candidate for drug development. However, the limitations of using 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A in lab experiments include its limited solubility in water, which can affect its bioavailability and efficacy. Moreover, the synthesis of 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A involves several steps, which can affect the purity and yield of the final product.
Zukünftige Richtungen
There are several future directions for the scientific research of 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A, including its optimization for drug development, identification of its molecular targets, and evaluation of its efficacy in animal models. Moreover, the development of novel synthesis methods for 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A can improve its purity and yield, which can enhance its potential therapeutic applications. Additionally, the combination of 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A with other drugs can enhance its efficacy and reduce its side effects. Overall, the scientific research of 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A holds great promise for the development of novel therapeutic agents for various diseases.
In conclusion, 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The scientific research of 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A holds great promise for the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A involves several steps, including the reaction of 4-butylphenylacetic acid with thionyl chloride to form 4-butylphenylacetyl chloride. The resulting compound is then reacted with 2-amino-2-oxoethylthiolane to produce 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A has shown potential therapeutic applications in various scientific research fields, including cancer, inflammation, and pain management. Studies have demonstrated that 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Moreover, 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide A has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the programmed cell death pathway.
Eigenschaften
IUPAC Name |
2-[2-(4-butylanilino)-2-oxoethyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-2-3-4-11-5-7-12(8-6-11)16-14(18)10-19-9-13(15)17/h5-8H,2-4,9-10H2,1H3,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNYZYPKIKKKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Butylanilino)-2-oxoethyl]sulfanylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.